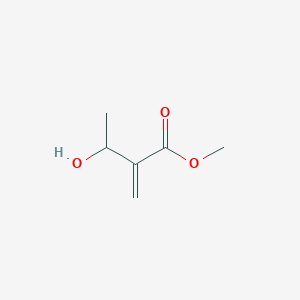
Methyl-3-hydroxy-2-methylenebutyrat
Übersicht
Beschreibung
Methyl 3-hydroxy-2-methylenebutyrate is an organic compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . It is also known by its synonym, Methyl 2-(1-hydroxyethyl)acrylate . This compound is a liquid at room temperature with a density of 1.071 g/mL at 25°C and a boiling point of 91°C at 20 mmHg . It is primarily used in various chemical reactions and research applications.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-2-methylenebutyrate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Target of Action
Methyl 3-hydroxy-2-methylenebutyrate is a complex organic compound with a molecular formula of C6H10O3 The primary targets of this compound are currently not well-defined in the literature
Pharmacokinetics
Its boiling point is 91°C/20 mmHg , and its density is 1.071 g/mL at 25°C , which may influence its bioavailability and pharmacokinetic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-2-methylenebutyrate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hydroxy-2-methylenebutanoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of Methyl 3-hydroxy-2-methylenebutyrate often involves continuous flow processes to maximize yield and efficiency. The esterification reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-hydroxy-2-methylenebutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Methyl 3-oxo-2-methylenebutyrate.
Reduction: Methyl 3-hydroxy-2-methylbutyrate.
Substitution: Methyl 3-chloro-2-methylenebutyrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(hydroxymethyl)acrylate: Similar in structure but with a hydroxymethyl group instead of a hydroxyethyl group.
Ethyl 2-(hydroxymethyl)acrylate: Similar but with an ethyl ester instead of a methyl ester.
Methyl ®-3-hydroxybutyrate: Similar but with a saturated carbon chain.
Uniqueness
Methyl 3-hydroxy-2-methylenebutyrate is unique due to its combination of a hydroxyl group and a methylene group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications .
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-2-methylidenebutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(5(2)7)6(8)9-3/h5,7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCAYQIMSMPEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18020-65-0 | |
| Record name | Methyl 3-hydroxy-2-methylen-butanoat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


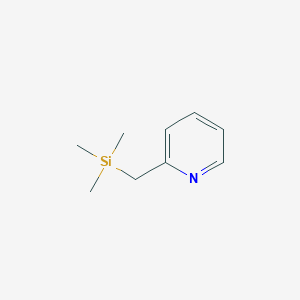
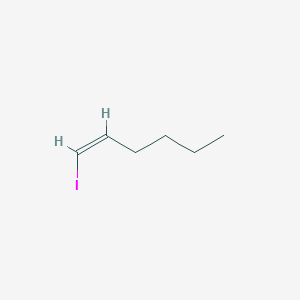
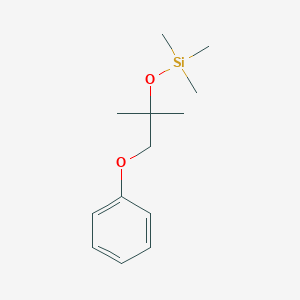
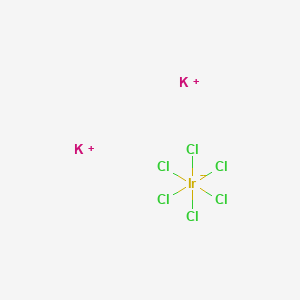
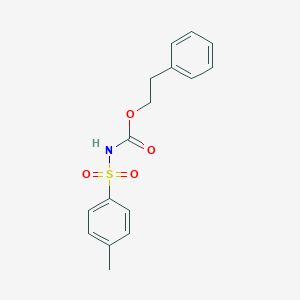
![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)
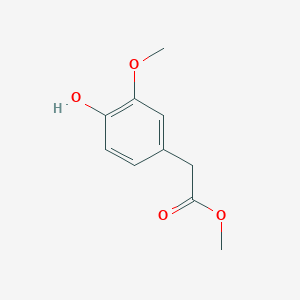
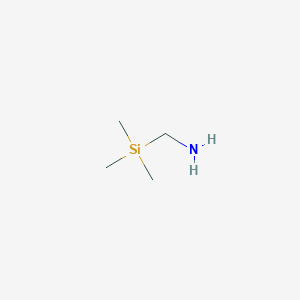


![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)
![3,4-dimethyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B103202.png)


